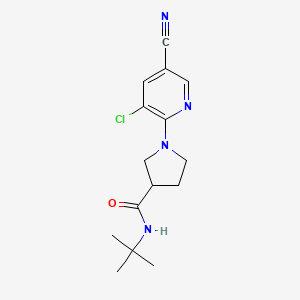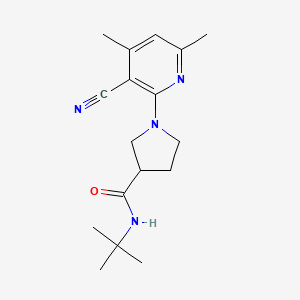
4-(thiophen-3-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-yl)benzohydrazide is a chemical compound that features a benzohydrazide moiety attached to a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and benzohydrazide groups contributes to its diverse chemical reactivity and biological activity.
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, which include 4-(thiophen-3-yl)benzohydrazide, have been used in the treatment of various diseases in humans and animals .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives have been shown to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biochemical Pathways
For example, enzymatic oxidations of thiophenes, including thiophene-containing drugs, are important for biodesulfurization of crude oil and drug metabolism of mono- and poly-cyclic thiophenes .
Pharmacokinetics
It is known that thiophene derivatives are generally stable and readily prepared .
Result of Action
It is known that thiophene derivatives can have a wide range of biological effects, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which is often used to synthesize thiophene derivatives, is exceptionally mild and functional group tolerant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-3-yl)benzohydrazide typically involves the reaction of thiophene-3-carboxylic acid with hydrazine derivatives. One common method includes the following steps:
Esterification: Thiophene-3-carboxylic acid is first esterified using methanol and a catalytic amount of sulfuric acid to form methyl thiophene-3-carboxylate.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield thiophene-3-carbohydrazide.
Condensation: Finally, thiophene-3-carbohydrazide is condensed with benzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiophen-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the hydrazide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone derivatives.
Reduction: 4-(Thiophen-3-yl)benzylamine.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Thiophen-3-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparación Con Compuestos Similares
- 4-(Thiophen-2-yl)benzohydrazide
- 4-(Furan-3-yl)benzohydrazide
- 4-(Pyridin-3-yl)benzohydrazide
Comparison: 4-(Thiophen-3-yl)benzohydrazide is unique due to the position of the thiophene ring, which influences its electronic properties and reactivity. Compared to 4-(thiophen-2-yl)benzohydrazide, the 3-position attachment provides different steric and electronic environments, potentially leading to varied biological activities and chemical reactivity .
Propiedades
IUPAC Name |
4-thiophen-3-ylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-13-11(14)9-3-1-8(2-4-9)10-5-6-15-7-10/h1-7H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQACIASKSUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470065.png)

![3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B6470072.png)
![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)
![N-tert-butyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470107.png)
![N-tert-butyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470108.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470114.png)
![3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470123.png)
